1-Benzyl-2-methylpiperazine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

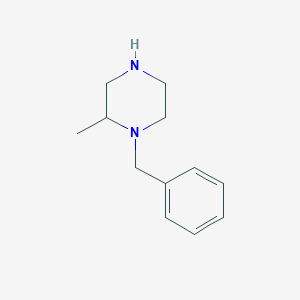

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzyl-2-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-11-9-13-7-8-14(11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEODYUVEMNPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439943 | |

| Record name | 1-Benzyl-2-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29906-54-5 | |

| Record name | 1-Benzyl-2-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-2-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The (R)-1-Benzyl-2-methylpiperazine Scaffold: A Chiral Intermediary of Strategic Importance

An In-Depth Technical Guide to (R)-1-Benzyl-2-methylpiperazine for Advanced Drug Discovery

(R)-1-Benzyl-2-methylpiperazine is a chiral heterocyclic compound that has garnered significant attention in medicinal chemistry and pharmaceutical development. As a derivative of piperazine, a structural motif prevalent in numerous biologically active molecules, it serves as a versatile and valuable building block.[1][2] The piperazine ring itself is considered a "privileged scaffold" due to its ability to interact with multiple biological targets, its favorable physicochemical properties which can enhance aqueous solubility, and its synthetic tractability.[2]

The strategic value of this specific molecule is threefold:

-

N-Benzyl Group: The benzyl group serves as a common protecting group for the piperazine nitrogen, which can be readily removed via hydrogenolysis, allowing for further derivatization at the N4 position.[3] It also provides a lipophilic aromatic moiety that can engage in crucial π-π stacking or hydrophobic interactions within target protein binding sites.

-

Piperazine Core: The core structure contains two nitrogen atoms, providing sites for substitution, modulating basicity (pKa), and forming critical hydrogen bonds with biological targets. This dual-nitrogen structure is a cornerstone in the design of drugs targeting the central nervous system (CNS).[1][4]

-

Chiral C2-Methyl Group: The introduction of a methyl group at the C2 position creates a stereocenter. The specific (R)-configuration is paramount, as chirality plays a pivotal role in drug-target interactions, often dictating a compound's efficacy, selectivity, and safety profile.[5][6] Enantiomerically pure compounds can offer enhanced therapeutic precision by interacting more specifically with their intended target and reducing off-target effects associated with the other enantiomer.[5]

This guide provides a comprehensive technical overview of (R)-1-Benzyl-2-methylpiperazine, designed for researchers and scientists engaged in drug discovery and development. We will delve into its chemical properties, stereoselective synthesis, analytical characterization, and applications, grounding all information in established scientific principles and methodologies.

Physicochemical and Stereochemical Properties

A precise understanding of the molecule's fundamental properties is the starting point for its effective application in synthesis and research.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-1-benzyl-2-methylpiperazine | N/A |

| CAS Number | 174671-42-2 | [7] |

| Molecular Formula | C₁₂H₁₈N₂ | [8] |

| Molar Mass | 190.29 g/mol | [8] |

| Appearance | Colorless to light yellow liquid | [8] |

| Boiling Point | Approx. 265 - 267 °C | [8] |

| Density | Approx. 1.0 g/cm³ | [8] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, DCM) | [8] |

| Chirality | Contains a single stereocenter at the C2 position | N/A |

| SMILES | C[C@H]1CNCCN1Cc2ccccc2 | N/A |

Stereoselective Synthesis and Purification

The synthesis of enantiomerically pure (R)-1-Benzyl-2-methylpiperazine is crucial for its use in pharmaceutical development. The most direct and reliable strategy involves the N-benzylation of a pre-existing chiral precursor, (R)-2-methylpiperazine. This approach avoids the need for challenging chiral resolution of the final product or a racemic mixture.

Synthesis Strategy: N-Alkylation Pathway

The primary synthetic route is a nucleophilic substitution reaction where the secondary amine of (R)-2-methylpiperazine attacks an electrophilic benzyl source, typically benzyl bromide or benzyl chloride. A non-nucleophilic base is used to quench the HBr or HCl byproduct.

Caption: Stereoselective synthesis via N-alkylation.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on standard N-alkylation of piperazines.[9]

Materials:

-

(R)-2-methylpiperazine

-

Benzyl bromide (or benzyl chloride)

-

Anhydrous potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-2-methylpiperazine (1.0 eq) and anhydrous acetonitrile (approx. 10 mL per 1 g of piperazine).

-

Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the suspension. The use of a solid base like K₂CO₃ simplifies workup compared to a liquid amine base.

-

Addition of Alkylating Agent: While stirring vigorously at room temperature, add benzyl bromide (1.05 eq) dropwise to the mixture. Causality Note: Slow addition is necessary to control the initial exotherm of the reaction.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours, or until TLC analysis (e.g., 10% MeOH in DCM with 1% NH₄OH) indicates complete consumption of the starting material.

-

Workup - Quenching and Extraction:

-

Cool the reaction mixture to room temperature and filter off the solid K₂CO₃ and KBr salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the resulting residue in dichloromethane (DCM).

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine. Causality Note: The brine wash helps to remove bulk water from the organic phase, improving the efficiency of the drying agent.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.

Protocol: Purification and Characterization

The crude product is typically purified by flash column chromatography.

Procedure:

-

Chromatography Setup: Prepare a silica gel column. The eluent system must be optimized by TLC, but a gradient of 0-10% methanol in dichloromethane is a common starting point. Adding a small amount of triethylamine or ammonium hydroxide (~0.5-1%) to the eluent can prevent peak tailing by neutralizing acidic sites on the silica.

-

Purification: Load the crude oil onto the column and elute with the optimized solvent system. Collect fractions and analyze by TLC.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford (R)-1-Benzyl-2-methylpiperazine as a purified oil. Confirm identity and purity using NMR, MS, and HPLC analysis.

Spectroscopic and Analytical Profile

Definitive structural confirmation relies on a combination of spectroscopic techniques. While a complete published dataset for this specific enantiomer is scarce, the expected spectral characteristics can be reliably predicted based on its structure and data from closely related analogues.[10][11][12]

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic Protons: Multiplet around 7.2-7.4 ppm (5H, Phenyl). Benzylic Protons: Two doublets (AB quartet) around 3.5-4.0 ppm (2H, -CH₂-Ph), due to diastereotopicity from the adjacent chiral center. Piperazine Protons: Complex multiplets from ~2.0-3.2 ppm (7H). Methyl Protons: Doublet around 1.0-1.2 ppm (3H, -CH₃). |

| ¹³C NMR | Aromatic Carbons: Signals between ~127-140 ppm. Benzylic Carbon: Signal around 60-65 ppm (-CH₂-Ph). Piperazine Carbons: Signals in the aliphatic region, ~45-60 ppm. Methyl Carbon: Signal around 15-20 ppm (-CH₃). |

| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 190. Base Peak: m/z = 91, corresponding to the stable tropylium cation [C₇H₇]⁺ formed by benzylic cleavage. Other Fragments: Fragments corresponding to the loss of the methyl group or cleavage of the piperazine ring.[10][13][14] |

| IR Spectroscopy | Aromatic C-H Stretch: ~3030-3080 cm⁻¹. Aliphatic C-H Stretch: ~2800-3000 cm⁻¹. C=C Aromatic Stretch: ~1450-1600 cm⁻¹. C-N Stretch: ~1100-1250 cm⁻¹. |

Applications in Medicinal Chemistry and Drug Development

The (R)-1-benzyl-2-methylpiperazine scaffold is a powerful tool for developing novel therapeutics, particularly for complex CNS disorders.

Role as a Privileged Scaffold in CNS Targets

The piperazine core is a recurring motif in drugs targeting CNS receptors like serotonin, dopamine, and sigma (σ) receptors.[1][4] The chirality introduced by the 2-methyl group allows for stereospecific interactions, which can be leveraged to achieve receptor subtype selectivity and improved potency.

Caption: Drug design using the chiral piperazine scaffold.

Case Study: Development of σ1 Receptor Ligands

The σ1 receptor is a unique intracellular chaperone protein implicated in pain signaling, neuroprotection, and psychiatric disorders. A study focused on developing novel σ1 receptor ligands utilized a benzylpiperazine core.[11] In this work, derivatives were synthesized where the N4 position of a benzylpiperazine was connected to various acyl groups. One of the lead compounds, which incorporated a 4-methoxybenzylpiperazine moiety, showed exceptionally high affinity for the σ1 receptor (Ki = 1.6 nM) and high selectivity over the σ2 subtype.[11]

This compound demonstrated significant dose-dependent antinociceptive and anti-allodynic effects in animal models of inflammatory and neuropathic pain, without causing motor impairment.[11] This research underscores the utility of the benzylpiperazine scaffold for generating potent and selective CNS-active agents. While the study did not specifically use the (R)-2-methyl derivative, it validates the core structure as a pharmacologically relevant starting point. The introduction of the (R)-methyl group would be a logical next step in such a program to explore stereospecific interactions that could further enhance affinity or selectivity.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. (R)-1-Benzyl-2-methylpiperazine and its parent class of compounds possess significant hazards that require strict adherence to safety protocols.

-

Hazard Identification: Based on available safety data sheets for related compounds, benzylpiperazines are typically classified as corrosive and may cause severe skin burns and eye damage.[15][16] They can also be harmful if inhaled or swallowed and may cause skin sensitization.[15]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Handling: Avoid direct contact with skin and eyes. Prevent inhalation of vapors. Use spark-proof tools and ensure proper grounding to avoid static discharge, as related compounds can be flammable.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames. The compound may be hygroscopic and sensitive to moisture.[15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

By understanding its chemical properties, employing robust synthetic and analytical methods, and appreciating its potential in drug design, researchers can effectively leverage (R)-1-Benzyl-2-methylpiperazine as a strategic tool in the development of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.de [thieme-connect.de]

- 7. CN102351843B - Synthesis method of 2-methyl piperazine lomefloxacin - Google Patents [patents.google.com]

- 8. (R)-1-Benzyl-2-Methylpiperazine: Properties, Uses, Safety Data & Supplier China | High-Purity Chemical Manufacturer [pipzine-chem.com]

- 9. SYNTHESIS AND PHARMACOLOGICAL STUDY OF NEW PIPERAZINE DERIVATIVES. I. BENZYLPIPERAZINES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 11. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics - ProQuest [proquest.com]

(S)-1-Benzyl-2-methylpiperazine synthesis from alanine

An In-depth Technical Guide: Synthesis of (S)-1-Benzyl-2-methylpiperazine from (S)-Alanine

Executive Summary

This guide provides a comprehensive, step-by-step methodology for the synthesis of the chiral building block, (S)-1-Benzyl-2-methylpiperazine, commencing from the readily available and inexpensive chiral pool starting material, (S)-alanine. The piperazine ring is a ubiquitous scaffold in medicinal chemistry, and the development of efficient, stereoselective routes to substituted piperazines is of paramount importance for drug discovery and development.[1] This document details a robust synthetic pathway involving N-benzylation via reductive amination, peptide-like coupling, and a final reductive cyclization, offering researchers a practical and scalable approach. Each step is elucidated with mechanistic insights, detailed experimental protocols, and troubleshooting advice grounded in established chemical principles.

Introduction

The piperazine moiety is the third most common nitrogen-containing heterocycle found in FDA-approved drugs, highlighting its significance as a privileged scaffold.[1] However, the vast majority of these structures are unsubstituted on the carbon atoms of the ring. The introduction of stereocenters onto the piperazine core dramatically expands the accessible three-dimensional chemical space, offering novel vectors for molecular recognition and interaction with biological targets.[1] Synthesizing enantiomerically pure substituted piperazines, such as (S)-1-Benzyl-2-methylpiperazine, is therefore a critical objective for medicinal chemists.

Utilizing natural amino acids like (S)-alanine as a starting point provides an elegant and cost-effective strategy to introduce chirality into the final molecule, ensuring high enantiomeric purity.[2] The synthetic route outlined herein is designed for both logical flow and practical execution, transforming a simple amino acid into a high-value, versatile building block for further chemical elaboration.

Overall Synthetic Scheme

The transformation of (S)-alanine into (S)-1-Benzyl-2-methylpiperazine is achieved through a multi-step sequence designed to build the piperazine core methodically while preserving the initial stereochemistry.

Caption: Overall synthetic workflow from (S)-alanine.

Part 1: Synthesis of the Acyclic Precursor

This section details the construction of the linear diamide precursor, beginning with the protection and functionalization of (S)-alanine.

Step 1.1: Esterification of (S)-Alanine

Causality: The initial step involves the protection of the carboxylic acid functionality of (S)-alanine as a methyl ester. This is crucial for two primary reasons: 1) It prevents the acidic proton from interfering with subsequent base-mediated or organometallic reactions, and 2) It activates the carbonyl group for the final reduction while preventing the formation of undesired side products like diketopiperazines. Using thionyl chloride (SOCl₂) in methanol is a highly efficient method for this transformation.

Experimental Protocol: Synthesis of (S)-Alanine Methyl Ester Hydrochloride

-

Suspend (S)-alanine (1.0 eq) in anhydrous methanol (approx. 5 mL per gram of alanine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. The solution should become clear.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting white solid, (S)-alanine methyl ester hydrochloride, can be used in the next step without further purification.

Step 1.2: Reductive Amination for N-Benzylation

Causality: Reductive amination is a superior method for N-alkylation compared to direct alkylation with benzyl halides, as it cleanly avoids over-alkylation, which is a common side reaction.[3] The reaction proceeds via the formation of an intermediate imine (or iminium ion) from the condensation of the alanine methyl ester with benzaldehyde. A mild and selective reducing agent, sodium cyanoborohydride (NaBH₃CN), is employed as it preferentially reduces the protonated iminium ion over the aldehyde, allowing the reaction to be performed in a single pot.[3][4]

Experimental Protocol: Synthesis of (S)-N-Benzylalanine Methyl Ester

-

Dissolve (S)-alanine methyl ester hydrochloride (1.0 eq) in anhydrous methanol.

-

Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes.

-

Add benzaldehyde (1.05 eq) to the solution.

-

In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in anhydrous methanol.

-

Slowly add the NaBH₃CN solution to the reaction mixture at room temperature.

-

Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

-

Once the reaction is complete, quench it by carefully adding 1M HCl until the pH is ~2 to decompose any remaining NaBH₃CN.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with saturated sodium bicarbonate solution to a pH of ~8-9 and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude oil via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.

Step 1.3: Amide Coupling with N-Boc-Glycine

Causality: This step builds the second half of the piperazine backbone by forming an amide bond between the secondary amine of the N-benzylated alanine ester and N-Boc-glycine. The Boc (tert-butyloxycarbonyl) group on the glycine is essential to prevent self-condensation and to direct the reaction. Modern peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to facilitate the amide bond formation under mild conditions with high yields and minimal racemization.

Experimental Protocol: Synthesis of the Boc-Protected Dipeptide Intermediate

-

Dissolve N-Boc-glycine (1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Add HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 10 minutes to pre-activate the carboxylic acid.

-

Add a solution of (S)-N-Benzylalanine methyl ester (1.0 eq) in the same anhydrous solvent to the activated mixture.

-

Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography if necessary.

Part 2: Reductive Cyclization and Final Deprotection

This final stage involves the key ring-forming reaction and the removal of the temporary protecting group to yield the target molecule.

Caption: Core mechanisms for N-benzylation and cyclization.

Step 2.1: Di-reductive Cyclization

Causality: This is the key step where the piperazine ring is forged. A powerful, non-selective reducing agent, lithium aluminum hydride (LiAlH₄), is required. It simultaneously reduces both the methyl ester and the amide carbonyl groups to methylenes.[5] This dual reduction concertedly closes the six-membered ring, forming the thermodynamically stable piperazine structure. Strict anhydrous conditions are absolutely critical, as LiAlH₄ reacts violently with water.

Experimental Protocol: Synthesis of (S)-4-Boc-1-benzyl-2-methylpiperazine

-

Set up a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen) equipped with a dropping funnel, reflux condenser, and magnetic stirrer.

-

Add a suspension of lithium aluminum hydride (LiAlH₄) (approx. 3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C.

-

Dissolve the dipeptide intermediate (1.0 eq) from the previous step in anhydrous THF and add it to the dropping funnel.

-

Add the substrate solution dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature, then heat to reflux for 6-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular white precipitate vigorously for 1 hour, then filter it off through a pad of Celite, washing the filter cake thoroughly with THF and ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude protected piperazine, which can be purified by chromatography if needed.

Step 2.2: N-Boc Deprotection

Causality: The final step is the removal of the Boc protecting group from the N4 position. The Boc group is designed to be stable to the basic and reductive conditions of the prior steps but is readily cleaved under strong acidic conditions. Trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane are commonly used for this purpose, yielding the corresponding salt of the final product.

Experimental Protocol: Synthesis of (S)-1-Benzyl-2-methylpiperazine

-

Dissolve the (S)-4-Boc-1-benzyl-2-methylpiperazine (1.0 eq) in Dichloromethane (DCM).

-

Add Trifluoroacetic acid (TFA) (10-20 eq) or a 4M solution of HCl in 1,4-dioxane (5-10 eq) at 0 °C.

-

Allow the solution to warm to room temperature and stir for 1-3 hours, monitoring the reaction by TLC.

-

Once deprotection is complete, remove the solvent and excess acid under reduced pressure.

-

To obtain the free base, dissolve the resulting salt in water, basify to pH > 12 with 5N NaOH, and extract thoroughly with a suitable organic solvent (e.g., DCM or Chloroform).[6]

-

Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, (S)-1-Benzyl-2-methylpiperazine. Purity can be assessed by NMR, and enantiomeric excess by chiral HPLC.

Data Summary and Characterization

Proper analytical characterization at each stage is essential to validate the successful synthesis and purity of the intermediates and the final product.

| Step | Compound Name | Expected Yield (%) | Key Analytical Techniques |

| 1.1 Esterification | (S)-Alanine Methyl Ester Hydrochloride | >95 | ¹H NMR, ¹³C NMR |

| 1.2 Reductive Amination | (S)-N-Benzylalanine Methyl Ester | 70-85 | ¹H NMR, ¹³C NMR, MS |

| 1.3 Amide Coupling | Boc-Protected Dipeptide Intermediate | 80-90 | ¹H NMR, ¹³C NMR, MS, IR |

| 2.1 Cyclization | (S)-4-Boc-1-benzyl-2-methylpiperazine | 60-75 | ¹H NMR, ¹³C NMR, MS |

| 2.2 Deprotection | (S)-1-Benzyl-2-methylpiperazine | >90 | ¹H NMR, ¹³C NMR, MS, Chiral HPLC, Specific Rotation [α] |

Troubleshooting and Field-Proven Insights

-

Racemization: The stereocenter derived from alanine is generally robust under these conditions. However, prolonged exposure to strong base or heat, particularly at the N-benzylated alanine ester stage, could potentially lead to minor epimerization. It is crucial to check the enantiomeric excess (e.e.) of the final product using chiral HPLC.

-

Incomplete Reduction/Cyclization: If the LiAlH₄ reduction is incomplete, you may isolate acyclic amino alcohols or partially reduced intermediates. Ensure the LiAlH₄ is fresh and highly active, and that reaction conditions are strictly anhydrous. Using a slight excess of the reducing agent and ensuring an adequate reflux time is critical.

-

Purification Challenges: The final product is a relatively polar amine. During workup, ensure the aqueous layer is sufficiently basic (pH > 12) to fully deprotonate the amine and facilitate its complete extraction into the organic phase.[6] Multiple extractions are recommended.

-

Alternative Reagents: For the reductive amination step, other reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used and are often preferred for their stability and ease of handling.[4] For the final debenzylation, if the benzyl group on the nitrogen were to be removed, catalytic transfer hydrogenation is an effective method.[7]

References

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. usiena-air.unisi.it [usiena-air.unisi.it]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]

1-Benzyl-2-methylpiperazine: A Technical Guide to its Synthesis, Psychoactive Precursor Potential, and Analytical Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-2-methylpiperazine (1B2MP) is a substituted piperazine derivative that has garnered attention within the scientific community due to its structural relationship to a class of psychoactive substances. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, its potential as a precursor for psychoactive compounds, and the analytical methodologies for its detection and characterization. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working in fields where the identification and understanding of such compounds are critical.

Introduction: The Significance of Substituted Piperazines

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, found in a wide array of therapeutic agents. However, in recent decades, certain N-substituted piperazine derivatives have emerged as recreational drugs, often marketed as "designer drugs" or "legal highs."[1] These compounds, such as 1-benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP), exhibit stimulant and empathogenic effects, primarily through their interaction with monoamine neurotransmitter systems.[2] The clandestine nature of designer drug production necessitates a thorough understanding of potential precursors and synthetic routes. This compound (1B2MP) is a compound of interest in this context due to its close structural analogy to known psychoactive piperazines. This guide will delve into the technical aspects of 1B2MP, providing a foundational understanding for its scientific investigation.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, handling, and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂ | [3] |

| Molar Mass | 190.28 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 29906-54-5 | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | Approx. 265-267 °C | [4] |

| Solubility | Soluble in organic solvents | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of 2-methylpiperazine with benzyl chloride. This reaction is a standard method for the preparation of N-benzylpiperazines.[5] The causality behind this choice of reaction lies in the nucleophilicity of the secondary amine in the piperazine ring and the reactivity of benzyl chloride as an alkylating agent.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the established synthesis of 1-benzylpiperazine.[5]

Materials:

-

2-Methylpiperazine[6]

-

Benzyl chloride

-

Sodium carbonate (or another suitable base)

-

Ethanol (or another suitable solvent)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for salt formation, optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylpiperazine (1.0 eq) and sodium carbonate (1.1 eq) in ethanol.

-

Addition of Benzyl Chloride: While stirring, add benzyl chloride (1.0 eq) dropwise to the reaction mixture at room temperature. The causality for the dropwise addition is to control the exothermic nature of the reaction and prevent the formation of the disubstituted product, 1,4-dibenzyl-2-methylpiperazine.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel. Alternatively, the product can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like diethyl ether, which often facilitates purification by crystallization.

Self-Validation: The purity of the synthesized this compound should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the absence of starting materials and byproducts.

This compound as a Psychoactive Substance Precursor

The significance of this compound in the context of psychoactive substances lies in its potential to be readily converted into other piperazine derivatives with known stimulant or hallucinogenic properties. The benzyl group serves as a protecting group for one of the nitrogen atoms in the piperazine ring, which can be removed to yield 2-methylpiperazine.[5] This intermediate can then be further functionalized.

Debenzylation to 2-Methylpiperazine

The removal of the benzyl group (debenzylation) is a common transformation in organic synthesis and can be achieved through catalytic hydrogenation.[7][8]

Caption: Debenzylation of 1B2MP to 2-Methylpiperazine.

Potential Conversion to Psychoactive Phenylpiperazines

Once 2-methylpiperazine is obtained, it can serve as a building block for the synthesis of psychoactive phenylpiperazine derivatives. For instance, a reaction analogous to the synthesis of mCPP could be envisioned. The synthesis of mCPP typically involves the reaction of a suitable chlorophenyl precursor with piperazine. A similar synthetic strategy could potentially be employed with 2-methylpiperazine to produce a methyl-substituted analog of mCPP.

Analytical Characterization of this compound

The unambiguous identification of this compound is crucial in forensic and research settings. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both retention time information for separation and a mass spectrum for structural elucidation.

Expected Mass Spectrum Fragmentation: The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 190. The major fragmentation pathway would involve the cleavage of the benzylic C-N bond, leading to a stable tropylium cation at m/z 91. Other characteristic fragments would arise from the piperazine ring. The mass spectrum of the closely related 1-benzylpiperazine shows a base peak at m/z 91 and a significant fragment at m/z 134.[9] A similar fragmentation pattern is anticipated for 1B2MP.

Caption: General GC-MS analytical workflow.

Experimental Protocol: GC-MS Analysis

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Oven Temperature Program: A temperature gradient program, for example, starting at 100°C, holding for 1 minute, then ramping up to 280°C.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

Expected ¹H NMR Chemical Shifts:

-

Aromatic protons (benzyl group): ~7.2-7.4 ppm (multiplet).

-

Benzylic protons (-CH₂-Ph): ~3.5 ppm (singlet or AB quartet).

-

Piperazine ring protons: A complex series of multiplets between ~2.2 and 3.0 ppm.

-

Methyl protons (-CH₃): A doublet around ~1.0 ppm.

Expected ¹³C NMR Chemical Shifts:

-

Aromatic carbons: ~127-140 ppm.

-

Benzylic carbon (-CH₂-Ph): ~63 ppm.

-

Piperazine ring carbons: ~45-60 ppm.

-

Methyl carbon (-CH₃): ~15-20 ppm.

Pharmacology and Toxicology (Inferred)

While specific pharmacological and toxicological data for this compound are scarce in peer-reviewed literature, its potential effects can be inferred from its structural similarity to other benzylpiperazine derivatives. 1-Benzylpiperazine (BZP) is known to act as a releasing agent and reuptake inhibitor of dopamine, norepinephrine, and serotonin.[2] These actions result in stimulant effects. It is plausible that 1B2MP would exhibit a similar pharmacological profile, although the presence of the methyl group could modulate its potency and selectivity for different monoamine transporters.

The toxicology of BZP and other piperazines includes adverse effects such as anxiety, agitation, palpitations, and in some cases, seizures.[2] It is reasonable to assume that 1B2MP could produce a similar spectrum of toxic effects.

Legal Status and Regulatory Considerations

The legal status of this compound is not explicitly defined in many jurisdictions. However, its potential as a precursor to controlled substances makes it subject to scrutiny under precursor chemical regulations. In the United States, the Drug Enforcement Administration (DEA) has the authority to designate chemicals as "List I" or "List II" precursors if they are used in the illicit manufacture of controlled substances.[1][10] Similarly, Canada has its Precursor Control Regulations under the Controlled Drugs and Substances Act.[11][12] While 1B2MP may not be specifically listed, its structural similarity to controlled piperazines and its potential for conversion into them could lead to regulatory action. Researchers and chemical suppliers should be aware of and comply with all applicable local and national regulations regarding the synthesis, sale, and use of such compounds.

Conclusion

This compound is a compound of significant interest due to its role as a potential precursor in the synthesis of psychoactive piperazine derivatives. This technical guide has provided a detailed overview of its synthesis, analytical characterization, and inferred pharmacological and toxicological properties. A thorough understanding of the chemistry and analytical signatures of such compounds is essential for forensic scientists, researchers, and drug development professionals to address the challenges posed by the evolving landscape of designer drugs. The protocols and data presented herein serve as a valuable resource for the scientific community engaged in the study of psychoactive substances and their precursors.

References

- 1. Control of immediate precursor used in the illicit manufacture of fentanyl as a schedule II controlled substance. Final rule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-1-Benzyl-2-Methylpiperazine: Properties, Uses, Safety Data & Supplier China | High-Purity Chemical Manufacturer [pipzine-chem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 9. 1-Benzylpiperazine [webbook.nist.gov]

- 10. regulations.gov [regulations.gov]

- 11. Controlled substances and precursor chemicals - Canada.ca [canada.ca]

- 12. Canada Gazette, Part 2, Volume 157, Number 12: Regulations Amending the Precursor Control Regulations (Novel Fentanyl Precursors) [gazette.gc.ca]

Introduction: Situating 1-Benzyl-2-methylpiperazine in the Neuropharmacological Landscape

An In-Depth Technical Guide to the Central Nervous System Mechanism of Action of 1-Benzyl-2-methylpiperazine

This compound (BZMP) is a synthetic compound belonging to the piperazine class of substances.[1][2] This class is notable for its diverse pharmacological activities, with many derivatives exhibiting significant effects on the central nervous system (CNS).[3] BZMP is a structural analog of the more extensively studied N-benzylpiperazine (BZP), a recreational drug known for its stimulant and euphoriant properties.[2][4] The pharmacology of BZP is primarily characterized by its interaction with monoamine neurotransmitter systems, where it promotes the release of dopamine and serotonin, akin to the effects of MDMA.[4][5]

While direct pharmacological data on BZMP is limited, its mechanism of action in the CNS can be inferred with a high degree of confidence by examining the well-documented pharmacology of BZP and the principles of structure-activity relationships (SAR) within the piperazine family. The addition of a methyl group at the 2-position of the piperazine ring is the key structural distinction from BZP.[1] This modification can be expected to influence its potency, selectivity, and metabolic profile, but the core mechanism is likely to mirror that of its parent compound.

This guide provides a detailed technical overview of the presumed CNS mechanism of action of BZMP, grounded in the established neuropharmacology of BZP and related piperazine derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the molecular interactions, signaling pathways, and functional outcomes associated with this compound.

Part 1: Primary Molecular Targets and Monoaminergic Effects

The principal mechanism of action for BZP and, by extension, BZMP, involves the disruption of normal monoamine neurotransmission.[3][6] These compounds function as substrates for monoamine transporters, leading to a cascade of effects including reuptake inhibition and neurotransmitter release.

Interaction with Monoamine Transporters

BZP has a mixed mechanism of action, primarily targeting the dopamine transporter (DAT), serotonin transporter (SERT), and to a lesser extent, the norepinephrine transporter (NET).[4][7] It functions as a releasing agent, a mechanism shared with amphetamines. This process involves the transporter carrying the drug into the presynaptic neuron, which in turn triggers a reversal of the transporter's normal function (efflux) and disruption of vesicular storage, leading to a non-vesicular release of neurotransmitters into the synapse.

The expected interactions of BZMP are:

-

Dopamine Transporter (DAT): BZP is a potent dopamine releaser.[7] This action is responsible for its primary stimulant effects, including increased locomotor activity, euphoria, and reinforcing properties. BZMP is predicted to share this activity, leading to a significant increase in extracellular dopamine concentrations in brain regions such as the nucleus accumbens and striatum.

-

Serotonin Transporter (SERT): BZP also acts on the SERT, though its potency is generally lower for serotonin release compared to dopamine release.[4] This serotonergic action contributes to its empathogenic and mood-elevating effects, similar to MDMA.[4] The combination of dopaminergic and serotonergic activity is a hallmark of many psychoactive piperazines.

-

Norepinephrine Transporter (NET): The effect on the NET is typically the weakest among the three monoamine transporters for BZP.[4] This results in increased synaptic norepinephrine, contributing to sympathomimetic effects like elevated heart rate, blood pressure, and alertness.

The methyl group in BZMP may alter its affinity and efficacy at these transporters. In some related series, methylation can subtly modify selectivity, but a dramatic shift away from this core monoaminergic mechanism is unlikely.

Conceptual Workflow for Neurotransmitter Release Assay

To empirically validate these effects for BZMP, a standard in vitro neurotransmitter release assay using synaptosomes would be employed.

Caption: Workflow for an in vitro neurotransmitter release assay.

Part 2: Potential Secondary Targets and Modulatory Roles

Beyond direct action on monoamine transporters, piperazine derivatives often exhibit affinities for various G-protein coupled receptors (GPCRs), which can modulate their overall pharmacological profile.

Serotonin (5-HT) Receptors

While BZP itself has low affinity for most postsynaptic 5-HT receptors, other piperazine analogs, such as mCPP and TFMPP, are potent agonists at 5-HT2A and 5-HT2C receptors.[6] Some synthetic routes for 2-methylpiperazine derivatives have been explored specifically to create ligands for the 5-HT1A receptor.[8] It is plausible that BZMP possesses some affinity for certain 5-HT receptor subtypes, which could influence the downstream effects of the serotonin it releases. For instance, interaction with 5-HT2A or 5-HT2C receptors could modulate dopamine release in cortical and limbic areas.[9][10]

Sigma (σ) Receptors

Recent research has identified the sigma-1 (σ1) receptor as a target for some benzylpiperazine derivatives.[11][12][13] The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and glutamatergic neurotransmission.[11] Ligands for the σ1 receptor can have neuroprotective, antidepressant, and analgesic effects.[12] A study on N-(2-benzofuranylmethyl)-N'-(alkoxybenzyl)piperazines found high affinity for σ1 receptors.[11] Given the structural similarities, BZMP should be evaluated for σ1 receptor affinity, as this could represent a distinct and clinically relevant aspect of its mechanism.

Quantitative Data: Receptor Binding Affinities of BZP and Related Piperazines

The following table summarizes known binding data for BZP and highlights the targets that should be prioritized for the characterization of BZMP. Data for BZMP is hypothetical and denoted by "*".

| Compound | DAT (Kᵢ, nM) | SERT (Kᵢ, nM) | NET (Kᵢ, nM) | 5-HT2A (Kᵢ, nM) | 5-HT2C (Kᵢ, nM) | σ1 Receptor (Kᵢ, nM) |

| BZP | 132 | 208 | 716 | >10,000[6] | >10,000[6] | Not Reported |

| mCPP | 1,200 | 110 | 1,800 | 110 | 25 | Not Reported |

| TFMPP | 2,500 | 120 | 2,800 | 260 | 60 | Not Reported |

| BZMP * | To Be Determined | To Be Determined | To Be Determined | To Be Determined | To Be Determined | To Be Determined |

Data for BZP, mCPP, and TFMPP are compiled from various sources and represent approximate values.

Part 3: Experimental Protocols for Mechanistic Elucidation

A thorough investigation of BZMP's CNS mechanism requires a multi-tiered experimental approach, progressing from in vitro binding to in vivo functional outcomes.

Protocol 1: Radioligand Receptor Binding Assay

This protocol determines the affinity (Kᵢ) of BZMP for its molecular targets.

Objective: To quantify the binding affinity of this compound for monoamine transporters (DAT, SERT, NET) and potential secondary targets (e.g., 5-HT receptor subtypes, σ1 receptor).

Methodology:

-

Tissue/Cell Preparation:

-

For transporters, use cell lines stably expressing the human recombinant transporter (e.g., HEK293-hDAT) or rodent brain tissue rich in the target (e.g., striatum for DAT).

-

Prepare cell membrane homogenates via sonication and centrifugation.

-

-

Assay Setup:

-

In a 96-well plate, combine membrane homogenate, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of BZMP (typically from 10⁻¹⁰ M to 10⁻⁵ M).

-

Total Binding Wells: Contain membrane and radioligand only.

-

Non-Specific Binding (NSB) Wells: Contain membrane, radioligand, and a high concentration of a known, non-labeled ligand (e.g., cocaine for DAT) to saturate the target sites.

-

Test Compound Wells: Contain membrane, radioligand, and BZMP.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a set duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Quantification:

-

Place the filter discs into scintillation vials with scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the logarithm of the BZMP concentration.

-

Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value (the concentration of BZMP that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway Visualization

The downstream consequences of BZMP's presumed action on dopamine and serotonin release involve complex signaling cascades.

Caption: Presumed mechanism of BZMP at a monoaminergic synapse.

Conclusion

The CNS mechanism of action of this compound, while not yet empirically detailed in the scientific literature, can be confidently predicted based on the pharmacology of its parent compound, BZP. BZMP is expected to act as a monoamine releasing agent with primary activity at the dopamine and serotonin transporters. This leads to increased synaptic concentrations of these neurotransmitters, underlying its stimulant and psychoactive effects. The addition of the 2-methyl group may introduce subtleties in its potency, selectivity, and potential for off-target interactions, particularly at serotonin and sigma receptors. The experimental protocols and frameworks outlined in this guide provide a clear roadmap for the comprehensive characterization of BZMP, enabling a deeper understanding of its neuropharmacological profile for researchers in drug discovery and neuroscience.

References

- 1. This compound | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 5. Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Serotonin in Central Dopamine Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-Benzyl-2-methylpiperazine: Synthesis, Pharmacology, and Historical Context

This guide provides a comprehensive technical overview of 1-Benzyl-2-methylpiperazine, a chiral derivative of the well-known psychoactive compound 1-Benzylpiperazine (BZP). Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's discovery and historical lineage, detailed synthetic protocols, and an analysis of its chemical and pharmacological properties. We will explore the structural nuances introduced by the 2-methyl group, including its impact on stereochemistry and expected biological activity, while grounding our discussion in the broader context of piperazine derivatives.

Introduction and Historical Perspective

This compound (C₁₂H₁₈N₂) is a synthetic compound belonging to the piperazine class of molecules.[1] While the specific discovery of this 2-methyl derivative is not well-documented in seminal literature, its history is intrinsically linked to that of its parent compound, 1-Benzylpiperazine (BZP). BZP was initially investigated in the 1970s for its potential as an antidepressant medication.[2] However, due to a complex pharmacological profile and potential for abuse, it was never commercialized for therapeutic use.[2] In the late 1990s and early 2000s, BZP and other piperazine derivatives emerged as recreational drugs, often marketed as "party pills" and alternatives to substances like MDMA.[3]

The synthesis and study of derivatives such as this compound represent a logical progression in medicinal chemistry, aimed at understanding the structure-activity relationships (SAR) within this class of compounds. The introduction of a methyl group at the 2-position of the piperazine ring introduces a chiral center, leading to (R)- and (S)-enantiomers, which can exhibit distinct pharmacological properties.[4][5][6] This structural modification is a common strategy in drug design to modulate potency, selectivity, and metabolic stability.[6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂ | PubChem CID: 10442525[1] |

| Molar Mass | 190.28 g/mol | PubChem CID: 10442525[1] |

| IUPAC Name | This compound | PubChem CID: 10442525[1] |

| CAS Number | 29906-54-5 | PubChem CID: 10442525[1] |

| Appearance | White to yellow crystalline powder and chunks | ChemicalBook[7] |

| Solubility | Soluble in water and various organic solvents | ChemicalBook[7] |

Synthesis and Methodologies

The synthesis of this compound can be achieved through several routes, typically involving the benzylation of 2-methylpiperazine or the construction of the piperazine ring. The starting material, 2-methylpiperazine, is commercially available in both racemic and enantiomerically pure forms ((R)-2-methylpiperazine and (S)-2-methylpiperazine).[8][9]

General Synthetic Pathway: Reductive Amination

A common and efficient method for the synthesis of this compound is the reductive amination of 2-methylpiperazine with benzaldehyde. This two-step, one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced to the final product.

Caption: A simplified workflow for the synthesis of this compound via reductive amination.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from methods for the synthesis of similar benzylpiperazine derivatives.

Materials:

-

2-Methylpiperazine (1.0 eq)

-

Benzaldehyde (1.05 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of 2-methylpiperazine in dichloromethane, add benzaldehyde. Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride in portions to the reaction mixture. Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The spectral data for this compound can be found on public databases such as PubChem.[1]

Pharmacology and Mechanism of Action

While specific pharmacological data for this compound is scarce in peer-reviewed literature, its mechanism of action can be inferred from studies on BZP and other piperazine derivatives. These compounds are known to act as stimulants on the central nervous system, primarily by modulating the levels of monoamine neurotransmitters.[2][10]

Expected Mechanism of Action

BZP and its analogues typically interact with dopamine (DA), serotonin (5-HT), and norepinephrine (NE) transporters, leading to an increase in the synaptic concentrations of these neurotransmitters.[2] The primary mechanism is thought to be the release of these monoamines, with some inhibitory effect on their reuptake.[11] This multifaceted regulation of synaptic monoamines has led to BZP being described as a "messy drug".[2]

Caption: Postulated mechanism of action for this compound based on related compounds.

Influence of the 2-Methyl Group and Chirality

The introduction of a methyl group at the 2-position of the piperazine ring is expected to influence the compound's pharmacological profile in several ways:

-

Receptor Selectivity: The steric bulk of the methyl group can alter the binding affinity and selectivity for different monoamine transporters and receptors. Studies on other chiral methyl-substituted piperazines have shown that stereoisomers can exhibit distinct selectivity for different receptor subtypes.[6][12]

-

Potency: The methyl group may either increase or decrease the potency of the compound compared to BZP, depending on how it affects the molecule's conformation and interaction with the binding site.

-

Metabolism: The presence of the methyl group can influence the metabolic fate of the molecule. Benzylpiperazine derivatives are primarily metabolized by cytochrome P450 (CYP) enzymes, such as CYP2D6, CYP1A2, and CYP3A4.[11][13] The methyl group may alter the rate of metabolism or lead to different metabolites.

Given the chiral nature of this compound, it is highly probable that the (R)- and (S)-enantiomers will exhibit different pharmacological and pharmacokinetic properties.[5][6] Further research, including receptor binding assays and in vivo studies, is necessary to fully elucidate the specific effects of each enantiomer.

Metabolism and Toxicology

The metabolism of benzylpiperazine derivatives has been studied, with the primary routes being hydroxylation of the aromatic ring and degradation of the piperazine moiety.[14][15] The resulting metabolites are often conjugated with glucuronic acid or sulfate before excretion.[10] It is anticipated that this compound follows a similar metabolic pathway.

Toxicological concerns associated with benzylpiperazine derivatives are primarily related to their sympathomimetic effects, which can include tachycardia, agitation, anxiety, and in severe cases, seizures and hyperthermia.[10][16] The combination of BZP with other substances, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), has been shown to trigger oxidative stress and mitochondrial impairment in vitro.[17] The neurotoxic effects of BZP, including the induction of apoptosis and oxidative stress, have also been investigated at the cellular level.[18]

Applications in Research and Drug Development

This compound, particularly in its enantiomerically pure forms, serves as a valuable tool in several areas of research:

-

Medicinal Chemistry: It is a key intermediate in the synthesis of more complex molecules, especially those targeting the central nervous system.[4]

-

Neuropharmacology: It can be used in studies investigating the effects of piperazine derivatives on neurotransmitter systems, aiding in the discovery of new treatments for neurological disorders.[4]

-

Structure-Activity Relationship (SAR) Studies: As a chiral building block, it allows for the systematic investigation of how stereochemistry influences the biological activity of piperazine-based compounds.[19]

Conclusion

This compound represents an important, albeit under-characterized, member of the benzylpiperazine family. Its synthesis is straightforward, and its chemical properties are well-defined. While its specific pharmacological profile remains to be fully elucidated, its structural relationship to BZP suggests a stimulant-like mechanism of action involving the modulation of monoamine neurotransmitters. The presence of a chiral center at the 2-position of the piperazine ring is a key feature, implying that its enantiomers likely possess distinct biological activities. Further research into the specific receptor binding affinities, functional activities, and in vivo effects of the (R)- and (S)-enantiomers of this compound is warranted to fully understand its potential and to guide the development of more selective and safer therapeutic agents based on the piperazine scaffold.

References

- 1. This compound | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. (R)-1-Benzyl-2-methylpiperazine hydrochloride [myskinrecipes.com]

- 6. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Methylpiperazine | 109-07-9 [chemicalbook.com]

- 8. 2-Methylpiperazine, (S)- | C5H12N2 | CID 2734219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Methylpiperazine - Career Henan Chemical Co. [coreychem.com]

- 10. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Multiorgan failure from 1-benzylpiperazine ingestion--legal high or lethal high? | Sigma-Aldrich [sigmaaldrich.com]

- 17. In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to 1-Benzyl-2-methylpiperazine (InChIKey: JGEODYUVEMNPPY-UHFFFAOYSA-N) for Pharmaceutical Research and Development

Executive Summary: This document provides a comprehensive technical overview of 1-Benzyl-2-methylpiperazine, a key chemical intermediate in pharmaceutical synthesis. Identified by its International Chemical Identifier Key (InChIKey) JGEODYUVEMNPPY-UHFFFAOYSA-N , this compound serves as a versatile chiral building block and a strategically important protected amine. This guide, intended for researchers, chemists, and drug development professionals, elucidates the compound's core identifiers, physicochemical properties, synthetic methodologies, and critical applications in modern medicinal chemistry, particularly in the development of Central Nervous System (CNS) agents. Furthermore, it details standard analytical characterization techniques and essential safety protocols, providing a holistic resource for its laboratory application.

Core Compound Identification

The unambiguous identification of a chemical entity is foundational to reproducible research and regulatory compliance. The InChIKey serves as a digital fingerprint for this compound. The table below consolidates its primary identifiers.[1][2]

| Identifier | Value |

| InChIKey | JGEODYUVEMNPPY-UHFFFAOYSA-N [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 29906-54-5[1][2] |

| Molecular Formula | C₁₂H₁₈N₂[1][2] |

| Molecular Weight | 190.28 g/mol [1][2] |

| Canonical SMILES | CC1CNCCN1CC2=CC=CC=C2[1] |

| InChI | InChI=1S/C12H18N2/c1-11-9-13-7-8-14(11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3[1] |

Physicochemical Properties and Chirality

Understanding the physical and chemical properties of this compound is crucial for its handling, reaction optimization, and formulation. The compound is typically a colorless to light yellow liquid, soluble in common organic solvents.[3]

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | Approx. 265 - 267 °C | [3] |

| Density | Approx. 1.0 g/cm³ | [3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) | [3] |

A critical feature of this molecule is the presence of a stereocenter at the C2 position of the piperazine ring. This chirality means the compound exists as two distinct enantiomers, (R)- and (S)-1-Benzyl-2-methylpiperazine, as well as a racemic mixture.[3][4][5] The enantiomeric purity is of paramount importance in drug development, as different enantiomers can exhibit vastly different pharmacological activities and metabolic profiles.[4]

Synthesis and Purification

The synthesis of this compound is typically achieved through the N-alkylation of 2-methylpiperazine with a benzylating agent. The choice of this pathway is strategic; the benzyl group serves as an excellent protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the second nitrogen. This protecting group can be readily removed later in a synthetic sequence via catalytic hydrogenolysis.[6][7]

Generalized Synthetic Protocol: N-Benzylation of 2-Methylpiperazine

This protocol describes a standard laboratory procedure for the synthesis of racemic this compound. The causality behind this choice is its high yield and the use of readily available starting materials.

-

Reaction Setup: To a solution of 2-methylpiperazine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF, add a mild inorganic base, typically potassium carbonate (K₂CO₃, 2.0-3.0 equivalents). The base acts as a scavenger for the acid generated during the reaction.

-

Addition of Alkylating Agent: While stirring the suspension, add benzyl chloride (1.0-1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor its progress using an appropriate technique (e.g., TLC or GC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the resulting residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts and water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield pure this compound.[6]

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The utility of this compound in medicinal chemistry is multifaceted, stemming from the combined structural features of the chiral piperazine core and the labile benzyl protecting group.

Chiral Scaffold for CNS-Active Agents

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound, particularly in its enantiomerically pure forms, serves as a crucial starting material for synthesizing compounds targeting the central nervous system.[4] Its structure is integral to building molecules that interact with neurotransmitter systems, such as dopamine and serotonin receptors, which are implicated in a wide range of neurological and psychiatric disorders.[4]

Strategic Use as a Protecting Group

The benzyl group is easily introduced and, more importantly, can be cleanly removed under mild catalytic hydrogenation conditions (e.g., H₂, Pd/C). This makes it an ideal protecting group for one of the piperazine nitrogens.[6] This strategy is fundamental for the synthesis of unsymmetrically 1,4-disubstituted piperazines, which are common motifs in drug candidates.

Caption: Role as a protected intermediate in synthesis.

Case Study: Development of Novel σ1 Receptor Antagonists

A pertinent example of its application is in the development of novel ligands for the sigma-1 (σ1) receptor, a promising target for treating neuropathic pain. A 2021 study detailed the design and synthesis of a new series of benzylpiperazine derivatives as potent and selective σ1 receptor antagonists.[8] In this work, derivatives of 1-benzylpiperazine were used as core structures to build molecules that demonstrated significant antinociceptive and anti-allodynic effects in preclinical models of pain, underscoring the contemporary relevance of this scaffold in developing new therapeutics.[8]

Analytical Characterization

Rigorous analytical testing is a self-validating system that ensures the identity, purity, and quality of the synthesized compound.

Common Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the purity of the volatile compound and confirming its molecular weight. The fragmentation pattern in the mass spectrum provides structural confirmation.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the molecule's structure, confirming the connectivity of atoms and the ratio of protons, which is essential for structural elucidation.

-

High-Performance Liquid Chromatography (HPLC): Used to determine purity, especially when coupled with a UV or MS detector. Chiral HPLC methods are specifically required to determine the enantiomeric excess (e.e.) of (R) or (S) forms.[10]

General GC-MS Analysis Workflow

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC, where it is vaporized.

-

Separation: The vaporized sample travels through a capillary column. Separation occurs based on the compound's boiling point and interactions with the column's stationary phase.

-

Detection (Mass Spectrometry): As the compound elutes from the column, it enters the mass spectrometer. It is ionized (typically by electron impact), causing it to fragment in a predictable pattern.

-

Data Analysis: The instrument records the retention time (from GC) and the mass-to-charge ratio of the parent ion and its fragments (from MS), confirming both identity and purity.

Caption: General workflow for GC-MS analysis.

Safety and Handling

As with any active chemical reagent, proper handling is essential. This compound is classified with several hazards that necessitate careful laboratory practice.

GHS Hazard Identification[1]

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound, uniquely identified by its InChIKey JGEODYUVEMNPPY-UHFFFAOYSA-N, is more than a simple chemical intermediate. It is a strategically vital tool for medicinal chemists and pharmaceutical researchers. Its value lies in the combination of its chiral piperazine core, a proven pharmacophore, and the utility of the benzyl moiety as a readily cleavable protecting group. From the synthesis of CNS-targeted agents to the development of novel pain therapeutics, this compound continues to be a cornerstone in the construction of complex, biologically active molecules. A thorough understanding of its properties, synthesis, and handling is therefore indispensable for its effective and safe application in the advancement of drug discovery.

References

- 1. This compound | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 29906-54-5 | this compound - Synblock [synblock.com]

- 3. (R)-1-Benzyl-2-Methylpiperazine: Properties, Uses, Safety Data & Supplier China | High-Purity Chemical Manufacturer [pipzine-chem.com]

- 4. (R)-1-Benzyl-2-methylpiperazine hydrochloride [myskinrecipes.com]

- 5. (S)-1-Benzyl-2-methylpiperazine | C12H18N2 | CID 28406010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 8. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. jocpr.com [jocpr.com]